molecular formula C10H10N2O3S B13205162 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B13205162
M. Wt: 238.27 g/mol
InChI Key: REMWLMFHUBJPLL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Key structural attributes include:

  • Hydroxymethyl group at position 5: Enhances polarity and hydrogen-bonding capacity.
  • Methyl groups at positions 4 and 6: Improve lipophilicity and steric shielding.

Its structural features balance solubility and membrane permeability, making it a candidate for further optimization .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c1-4-6(3-13)5(2)11-9-7(4)8(10(14)15)12-16-9/h13H,3H2,1-2H3,(H,14,15)

InChI Key

REMWLMFHUBJPLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of hydrazonoyl halides and ethanol as solvents, with heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available substances. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can lead to a variety of functionalized thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolo[5,4-b]pyridine Core

Compound 1 : 5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde (CAS 86181-71-7)
  • Substituents : 2-Hydroxyethyl (position 5), aldehyde (position 3).
  • Formula : C₁₁H₁₂N₂O₂S.
Compound 2 : 5-(Carboxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 2060021-57-8)
  • Substituents : Carboxymethyl (position 5), carboxylic acid (position 3).
  • Formula : C₁₂H₁₂N₂O₄S.
  • Key Differences : Dual carboxylic acid groups significantly elevate polarity and water solubility. This may limit oral bioavailability but improve binding to charged biological targets (e.g., enzymes or receptors) .
Compound 3 : Ethyl 3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS 2059927-63-6)
  • Substituents : Ethyl ester (position 5), hydroxymethyl (position 3).
  • Formula : C₁₂H₁₄N₂O₃S.
  • Key Differences : The ethyl ester acts as a prodrug moiety, enhancing lipophilicity for improved absorption. Hydrolysis in vivo would regenerate the active carboxylic acid, suggesting delayed-release properties .
Compound 4 : 6-Chloro-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 932702-35-7)
  • Substituents : Chloro (position 6), carboxylic acid (position 3).
  • Formula : C₇H₃ClN₂O₂S.
  • Reduced steric bulk compared to methyl may affect binding pocket interactions .

Heterocyclic Core Modifications

Compound 5 : [1,2]Oxazolo[5,4-b]pyridine-3-carboxylic Acid (CAS 1527913-59-2)
  • Core Modification : Oxazolo[5,4-b]pyridine (oxygen replaces sulfur).
  • Formula : C₇H₄N₂O₃.
  • The absence of sulfur may alter interactions with metal ions or cysteine residues in proteins .

Biological Activity

5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a complex structure that includes thiazole and pyridine rings. Its unique molecular configuration contributes to a range of biological activities, making it a subject of significant interest in medicinal chemistry and pharmacology.

Molecular Structure

PropertyValue
Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
IUPAC Name This compound
InChI Key HZMOOZGXZXSUJY-UHFFFAOYSA-N

The compound features a hydroxymethyl group at the 5-position and dimethyl substitutions at the 4 and 6 positions of the thiazolo ring, enhancing its biological activity compared to other derivatives.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

MicroorganismMIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

These findings indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. The hydroxymethyl group appears to play a critical role in binding to target proteins, potentially inhibiting their activity. This interaction can disrupt essential cellular processes such as protein synthesis and metabolic pathways.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor activity. It has been observed to induce apoptosis in certain cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate its full potential in oncology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(hydroxymethyl)-4,6-dimethyl-thiazolo[5,4-b]pyridine-5-carboxylateHydroxymethyl and dimethyl substitutionsAntibacterial and antifungal
Other thiazolo[5,4-b]pyridinesVarying substitutionsVariable antimicrobial activity

The distinct substitution pattern of this compound enhances its pharmacological properties compared to other derivatives within the same class.

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